molecular formula C4H8BrNO2 B2784092 2-bromo-N-ethoxyacetamide CAS No. 402831-81-6

2-bromo-N-ethoxyacetamide

Cat. No.: B2784092
CAS No.: 402831-81-6
M. Wt: 182.017
InChI Key: PZEDKSYRMBLPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-ethoxyacetamide is a specialized alkylating agent of high value in synthetic organic and medicinal chemistry research. Its core structure, featuring a reactive bromoacetamide group, makes it a versatile building block for the functionalization of nucleophilic targets. Researchers primarily utilize this compound to introduce an N -ethoxyglycine moiety into molecular frameworks, a key step in the synthesis of diverse heterocyclic systems and complex amide derivatives. In a research context, this reagent acts as an electrophile, readily undergoing substitution reactions with nitrogen, oxygen, and sulfur nucleophiles. This mechanism is fundamental for the structural elaboration of lead compounds in drug discovery, particularly in creating chemical libraries for biological screening. Its application is evident in the synthesis of novel dibenzoxazepine acetamide derivatives, which have been explored as potential surrogates for prostaglandin antagonists, demonstrating the compound's role in developing new pharmacologically active scaffolds . Furthermore, the reactivity of analogous bromoacetamides is leveraged in the N -functionalization of privileged structures like benzothiazepinones, a class known for its cardiovascular activity, highlighting its utility in analog design and structure-activity relationship (SAR) studies . As a key intermediate, this compound provides researchers with a robust tool for molecular diversification and the development of new chemical entities.

Properties

IUPAC Name

2-bromo-N-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2/c1-2-8-6-4(7)3-5/h2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEDKSYRMBLPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-bromo-N-ethoxyacetamide chemical structure and properties

[1][3]

CAS Number: 402831-81-6 Molecular Formula:

Molecular Weight:Class:

134

Structural Analysis & Physiochemical Properties

Molecular Architecture

This compound consists of a two-carbon acetamide core functionalized at the


14
  • Electrophilic Warhead (

    
    -Carbon):  The carbon-bromine bond polarizes the 
    
    
    -carbon, making it a soft electrophile susceptible to nucleophilic attack via an
    
    
    mechanism.[1]
  • Hydroxamate Ether Motif (

    
    ):  Unlike standard amides, the N-alkoxy group increases the acidity of the amide proton (
    
    
    
    
    8–9 vs. 17 for standard amides) due to the inductive electron-withdrawing effect of the oxygen atom.[1] This feature also alters the hydrogen-bonding geometry, often serving as a unique "handle" in structure-activity relationship (SAR) studies.[1]
Physiochemical Data Profile

Note: Experimental values for this specific intermediate are sparse in public literature. Values below represent high-confidence cheminformatic predictions based on structural analogs.

PropertyValue / DescriptionNote
Physical State Low-melting solid or viscous oilN-alkoxy amides often exhibit lower MPs than N-alkyl analogs due to disrupted H-bonding networks.[1]
Boiling Point ~90–95 °C (at 0.5 mmHg)Predicted based on volatility of haloacetamides.
Density ~1.45 g/cm³High density attributed to the heavy bromine atom.
Solubility Soluble in DCM, EtOAc, DMSO, MeOHLimited solubility in water; hydrolytically unstable at high pH.[1]
LogP ~0.6Moderate lipophilicity; suitable for cellular permeability.

Synthetic Routes & Optimization

The synthesis of this compound follows a standard acylation protocol, coupling bromoacetyl bromide with O-ethylhydroxylamine.[1] This route is preferred over direct alkylation of N-hydroxyacetamide due to higher regioselectivity and yield.[1]

Reaction Scheme (Graphviz Visualization)

Synthesis_WorkflowReactant1Bromoacetyl Bromide(Electrophile)IntermediateTetrahedral IntermediateReactant1->Intermediate 0°C, DCMReactant2O-Ethylhydroxylamine HCl(Nucleophile Source)Reactant2->Intermediate 0°C, DCMBaseBase (TEA or K2CO3)(HCl Scavenger)Base->Intermediate 0°C, DCMProductThis compound(Target)Intermediate->Product EliminationByproductHBr Salt / ByproductsIntermediate->Byproduct

Caption: Acylation workflow for the synthesis of this compound via acid bromide coupling.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • O-Ethylhydroxylamine hydrochloride (1.0 eq, 0.98 g)[1]

  • Bromoacetyl bromide (1.05 eq, 0.91 mL)[1]

  • Triethylamine (TEA) (2.2 eq, 3.0 mL) Note: 1 eq to free the amine, 1 eq to scavenge HBr.[1]

  • Dichloromethane (DCM) (anhydrous, 20 mL)[1]

Step-by-Step Methodology:

  • Preparation of Nucleophile: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend O-ethylhydroxylamine hydrochloride in anhydrous DCM.

  • Base Addition: Cool the suspension to 0°C (ice bath). Add Triethylamine (TEA) dropwise over 10 minutes. The solution will become clear as the free amine is generated, followed by precipitation of TEA[1]·HCl.

  • Acylation: Add bromoacetyl bromide dropwise via a syringe pump or addition funnel over 20 minutes, maintaining the internal temperature below 5°C. Critical: Rapid addition causes exotherms that may lead to polymerization or di-acylation.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (stain with

    
     or Ninhydrin; the product is UV active if derivatized, but weak on its own).
    
  • Workup: Quench with cold 1M HCl (10 mL) to remove unreacted amine and TEA. Extract the organic layer.[5] Wash with saturated

    
     (to remove bromoacetic acid byproduct) and brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Reactivity Profile & Mechanism of Action

Cysteine Alkylation Mechanism

The primary utility of this compound in drug discovery is its ability to covalently modify nucleophilic cysteine residues.[1] The N-ethoxy group renders the carbonyl carbon slightly less electrophilic than a ketone but similar to a Weinreb amide, directing the nucleophile preferentially to the

1

MechanismCysCysteine Thiol(Nucleophile)TSTransition State(SN2)Cys->TS Attack on α-CWarheadThis compound(Electrophile)Warhead->TSAdductThioether Adduct(Covalent Complex)TS->AdductLGBromide Ion(Leaving Group)TS->LG

Caption: Mechanism of covalent cysteine modification via SN2 displacement of bromide.

Stability & Selectivity
  • Hydrolytic Stability: The N-alkoxy amide bond is generally more resistant to enzymatic cleavage (proteases) than standard peptide bonds, enhancing metabolic stability in biological assays.[1]

  • Chemoselectivity: While highly reactive toward thiols (Cys), it shows reduced reactivity toward amines (Lys) at physiological pH compared to acrylamides, making it a "tuner" for covalent warhead reactivity.[1]

Applications in Drug Discovery

PROTAC Linker Chemistry

This molecule serves as a critical "linker handle." The bromine end reacts with a target ligand or E3 ligase ligand containing a nucleophile, while the N-ethoxy moiety can be further functionalized or left as a terminal cap to improve solubility.[1]

  • Solubility Enhancement: The ether oxygen in the N-ethoxy group acts as a weak hydrogen bond acceptor, potentially improving the aqueous solubility of hydrophobic PROTAC chimeras.[1]

Fragment-Based Drug Discovery (FBDD)

Used as a covalent fragment to screen for "cryptic" cysteine pockets.[1] The N-ethoxy group provides a distinct vector for exploring SAR compared to the ubiquitous N-ethyl or N-methyl analogs.[1]

Safety & Handling

  • Hazards:

    • Skin/Eye Irritant: Potent alkylating agent. Causes skin irritation and serious eye damage (H315, H318).

    • Sensitizer: Potential to cause allergic skin reactions upon repeated exposure (H317).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent radical decomposition of the C-Br bond.[1]

  • Disposal: Quench excess reagent with an aqueous solution of cysteine or sodium thiosulfate before disposal to neutralize alkylating potential.

References

  • BenchChem. (2025). 2-bromo-N-(2-ethoxyethyl)acetamide Structure and Applications. (Analogous chemistry reference).

  • Sigma-Aldrich. (2025).[1] Bromoacetyl bromide: Reagent for Synthesis.[5][6]

  • PubChem. (2025). 2-bromo-N-ethylacetamide (Compound Summary).[1] National Library of Medicine.

  • ChemSrc. (2025).[2] CAS 402831-81-6 Entry: this compound.[1][2][3][4]

  • Organic Syntheses. (Coll. Vol. 4). General Procedures for N-Bromoamides and Alpha-Haloamides.[1]

2-bromo-N-ethoxyacetamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-bromo-N-ethoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Structural Elucidation

The compound "this compound" represents a niche yet potentially valuable building block in organic synthesis. A survey of major chemical databases and supplier catalogs indicates that this specific name is not commonly indexed and lacks a dedicated CAS number. The name itself presents a degree of ambiguity. However, based on standard IUPAC nomenclature, the most logical interpretation is a 2-bromoacetamide scaffold wherein an ethoxy group (-O-CH₂CH₃) is directly attached to the amide nitrogen.

This structure places the compound within the class of N-alkoxyamides. These are known for their unique reactivity profiles compared to their more common N-alkyl counterparts. This guide will therefore focus on this presumed structure, providing a technical overview of its properties, synthesis, and potential applications, grounded in the chemistry of related N-alkoxy-α-haloacetamides.

Physicochemical Properties

Due to the absence of a dedicated entry in chemical databases, the following properties have been calculated based on the presumed structure of this compound.

PropertyValue
Molecular Formula C₄H₈BrNO₂
Molecular Weight 182.01 g/mol
IUPAC Name This compound
Canonical SMILES CCO-N-C(=O)CBr
InChI Key (Predicted) YLFPDKZJGFVBFG-UHFFFAOYSA-N
Appearance (Predicted) Colorless to pale yellow solid or oil

Synthesis and Mechanism

The synthesis of this compound can be approached through the acylation of O-ethylhydroxylamine. This method is a standard and reliable route for the formation of N-alkoxyamides.

Synthetic Rationale

The core of the synthesis is a nucleophilic acyl substitution reaction. Bromoacetyl bromide is a highly reactive acylating agent due to the two electron-withdrawing bromine atoms, which make the carbonyl carbon highly electrophilic. O-ethylhydroxylamine hydrochloride is a stable salt of the nucleophile. A non-nucleophilic base, such as triethylamine or pyridine, is required to deprotonate the hydroxylamine salt in situ, liberating the free O-ethylhydroxylamine to act as the nucleophile. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

Proposed Experimental Protocol

Materials:

  • O-ethylhydroxylamine hydrochloride

  • Bromoacetyl bromide

  • Triethylamine (or Pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of O-ethylhydroxylamine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add triethylamine (1.1 eq).

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of free O-ethylhydroxylamine.

  • In a separate flask, prepare a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM.

  • Add the bromoacetyl bromide solution dropwise to the cold O-ethylhydroxylamine mixture. Maintain the temperature at 0 °C throughout the addition to control the reaction rate.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

G cluster_prep Nucleophile Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification start O-ethylhydroxylamine hydrochloride in DCM base Add Triethylamine at 0 °C start->base nucleophile Free O-ethylhydroxylamine (in situ) base->nucleophile addition Dropwise addition at 0 °C nucleophile->addition acyl Bromoacetyl bromide in DCM acyl->addition reaction Stir at RT (2-4h) addition->reaction quench Quench with NaHCO₃ (aq) reaction->quench extract DCM Extraction quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Flash Chromatography dry->purify product Pure this compound purify->product

Caption: Proposed synthesis workflow for this compound.

Enhanced Reactivity and Synthetic Applications

A key feature of N-alkoxy-α-bromoacetamides is their enhanced reactivity in certain transformations compared to their N-alkyl counterparts. This has been attributed to the influence of the N-alkoxy group.

The N-Alkoxy Effect

Research into the reactivity of N-alkoxy-α-bromoacetamides in domino reactions has demonstrated their superiority over N-alkyl analogs. While not fully elucidated, the N-alkoxy group is thought to influence the conformation and electronic properties of the amide, potentially through a templating effect with metal counterions from basic reagents. This leads to enhanced reactivity, allowing reactions to proceed under milder conditions and often with higher yields.

Application in γ-Lactam Synthesis

One of the prominent applications of N-alkoxy-α-bromoacetamides is in the synthesis of highly functionalized γ-lactams. This is achieved through a domino reaction with Michael acceptors. The bromoacetamide acts as a key building block, and the enhanced reactivity conferred by the N-alkoxy group makes it particularly effective for this transformation.

Reaction Pathway: Domino Synthesis of γ-Lactams

G cluster_reaction Domino Reaction Sequence reagent1 This compound step1 1. Michael Addition reagent2 Michael Acceptor (e.g., gem-diactivated alkene) intermediate Enolate Intermediate step1->intermediate Base (e.g., K₂CO₃) step2 2. Intramolecular   Cyclization (SN2) product Functionalized γ-Lactam step2->product intermediate->step2

Precision Tuning of Covalent Warheads: The Physico-Chemical Divergence of N-Alkoxy vs. N-Alkyl Bromoacetamides

[1]

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the "warhead"—the electrophilic moiety responsible for bond formation—is often treated as a static variable. However, subtle modifications to the amide scaffold of


N-alkyl bromoacetamidesN-alkoxy bromoacetamides1

While


Part 1: Mechanistic Underpinnings[2]

The Electronic Divergence

The fundamental difference between these two classes lies in the electronic influence of the substituent attached to the amide nitrogen.

  • N-Alkyl Bromoacetamides (The Baseline):

    • Structure:

      
      [1]
      
    • Electronic Effect: The alkyl group is weakly electron-donating (+I).[1] The nitrogen lone pair participates strongly in resonance with the carbonyl oxygen.

    • Result: The carbonyl carbon is moderately electrophilic. The

      
      -carbon (the site of 
      
      
      attack) is activated primarily by the carbonyl's dipole. This creates a stable, "dampened" electrophile suitable for high-selectivity probing.[1]
  • N-Alkoxy Bromoacetamides (The Accelerator):

    • Structure:

      
       (Hydroxamate ether linkage)[1]
      
    • Electronic Effect: The oxygen atom directly bonded to the nitrogen exerts a strong electron-withdrawing inductive effect (-I).[1] This "N-alkoxy effect" pulls electron density away from the nitrogen, effectively reducing the resonance donation of the nitrogen lone pair into the carbonyl system.

    • Result: The carbonyl becomes significantly more electron-deficient (ketone-like).[1] This amplified electron deficiency propagates to the

      
      -carbon, lowering the energy barrier for nucleophilic attack by the cysteine thiolate.
      
Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors that dictate the reactivity difference.

Gcluster_0N-Alkyl Bromoacetamide(Standard Resonance)cluster_1N-Alkoxy Bromoacetamide(Inductive Destabilization)N_AlkylAmide Nitrogen(Strong Resonance Donation)C_AlkylCarbonyl Carbon(Moderate Electrophilicity)N_Alkyl->C_AlkylResonance (+R)Alpha_AlkylAlpha-Carbon(Baseline SN2 Reactivity)C_Alkyl->Alpha_AlkylActivationO_AlkoxyAlkoxy Oxygen(Electron Withdrawing)N_AlkoxyAmide Nitrogen(Resonance Suppressed)O_Alkoxy->N_AlkoxyInductive Pull (-I)C_AlkoxyCarbonyl Carbon(High Electrophilicity)N_Alkoxy->C_AlkoxyWeak ResonanceAlpha_AlkoxyAlpha-Carbon(Enhanced SN2 Reactivity)C_Alkoxy->Alpha_AlkoxyStrong Activation

Caption: Comparative electronic vectors. The N-alkoxy group (red) exerts an inductive pull that suppresses amide resonance, increasing the electrophilicity of the warhead relative to the N-alkyl baseline (blue).

Part 2: Comparative Reactivity Profiling[1]

The choice between N-alkyl and N-alkoxy is a trade-off between intrinsic reactivity and chemical stability .[1]

Reactivity Data Summary

The table below summarizes the physicochemical properties derived from kinetic studies of haloacetamides.

FeatureN-Alkyl BromoacetamideN-Alkoxy BromoacetamideImplication for Drug Design
Intrinsic Reactivity (

)
Moderate (

)
High (

faster)
N-Alkoxy is superior for targeting cysteines with lower nucleophilicity (higher

).[1]
Amide

(NH)
~17 (Neutral)~9–10 (Acidic)N-Alkoxy protons are more acidic; the nitrogen can be deprotonated under basic conditions, potentially leading to degradation.[1]
Metabolic Stability High (Amidase resistant)Moderate to LowN-Alkoxy bonds are susceptible to hydrolysis or reduction in complex biological matrices.[1]
Solubility (logP) Variable (R-group dependent)Generally Lower (More Polar)The extra oxygen atom increases polarity, potentially improving solubility of hydrophobic fragments.
Selectivity Profile HighLower (Promiscuous)The "hotter" N-alkoxy warhead is more likely to label off-target cysteines or even histidines.[1]
The "Goldilocks" Zone

Recent literature (see ChemistrySelect 2022) indicates that

1


Part 3: Experimental Protocols

To empirically determine which warhead class suits your target, you must perform a side-by-side kinetic evaluation.[1]

Protocol: Glutathione (GSH) Reactivity Assay

This assay measures the intrinsic electrophilicity (

Reagents:

  • Reduced L-Glutathione (GSH)[1]

  • Test Compounds (

    
    -alkyl and 
    
    
    -alkoxy analogs)
  • Internal Standard (e.g., Indomethacin)

  • Buffer: PBS pH 7.4[1]

Workflow:

  • Preparation: Prepare a 10 mM stock of GSH in PBS and 10 mM stocks of test compounds in DMSO.

  • Incubation: Mix GSH (500

    
    M) with test compound (50 
    
    
    M) in PBS (pseudo-first-order conditions: [GSH] >> [Electrophile]). Final DMSO < 1%.[1]
  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Quench immediately with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent warhead mass.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .[1]
    • Expectation: The

      
      -alkoxy analog should show a steeper slope (higher 
      
      
      ) than the
      
      
      -alkyl analog.[1]
Protocol: Activity-Based Protein Profiling (ABPP) Selectivity Screen

To assess if the increased reactivity of the

1

Workflow:

  • Lysate Prep: Generate proteome lysate (1 mg/mL) from relevant cell line (e.g., HEK293T).[1]

  • Labeling: Treat lysate with

    
    M of Alkyne-tagged 
    
    
    -alkyl probe vs.
    
    
    M Alkyne-tagged
    
    
    -alkoxy probe for 1 hour.[1]
  • Click Chemistry: Append Rhodamine-azide via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).

  • Visualization: Resolve on SDS-PAGE and scan for fluorescence.

  • Interpretation:

    • Sharp Bands: Indicates specific labeling.

    • Smearing: Indicates non-specific alkylation (proteome-wide reactivity).[1]

    • Result:

      
      -alkoxy probes often show increased background smearing compared to 
      
      
      -alkyl.[1]

Part 4: Strategic Application & Decision Logic

The following decision tree guides the selection between these two warheads during the Hit-to-Lead phase.

DecisionTreeStartTarget Cysteine IdentifiedQ1Is the Cysteine hyper-reactive?(Low pKa, solvent exposed)Start->Q1Branch_YesYesQ1->Branch_YesBranch_NoNo (Buried/High pKa)Q1->Branch_NoUse_AlkylUSE N-ALKYLPrioritize Selectivity.Avoid 'hot' warheads.Branch_Yes->Use_AlkylQ2Does N-Alkyl achievekinact/KI > 1000 M-1s-1?Branch_No->Q2Use_AlkoxyUSE N-ALKOXYBoost intrinsic reactivityto overcome steric/electronic barriers.Q2->Use_AlkoxyNo (Too slow)OptimizeOptimize Scaffold(Non-covalent affinity)Q2->OptimizeYes

Caption: Strategic decision tree for warhead selection. N-alkoxy is reserved for "hard-to-drug" cysteines where N-alkyl fails to engage effectively.[1]

Conclusion

The

reactivity amplifier1N-alkyl bromoacetamidesN-alkoxy1

References

  • Probing N-Alkoxy Effects in Domino Reactions of

    
    -Bromoacetamide Derivatives. 
    Source: ChemistrySelect (2022).[1]
    Note: Establishes the superior reactivity of N-alkoxy over N-alkyl derivatives in nucleophilic substitutions.
    URL:[Link][1]
    
  • Profiling the proteome-wide selectivity of diverse electrophiles. Source: Nature Chemistry / ResearchGate (2010/2016).[1] Note: foundational text on comparing chloro-, bromo-, and iodoacetamide reactivities in ABPP.[1] URL:[Link][1]

  • Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Source: Nature Chemical Biology (2013).[1] Note: Discusses the tuning of acrylamides, providing the theoretical basis for amide substituent effects (N-alkyl vs N-cyano/alkoxy). URL:[Link]

mechanism of aza-oxyallyl cation formation from bromoacetamides

Author: BenchChem Technical Support Team. Date: February 2026


-Bromoacetamides

Executive Summary

The aza-oxyallyl cation is a transient, high-energy intermediate that has emerged as a powerful synthon for the rapid construction of nitrogen-containing heterocycles. Unlike its carbocyclic analogue (the oxyallyl cation), the aza-variant incorporates a nitrogen atom into the 1,3-dipole, enabling the direct synthesis of lactams, imidazolidinones, and oxazolidinones via cycloaddition manifolds.

This guide details the mechanistic generation of aza-oxyallyl cations from


-alkoxy-

-bromoacetamides
. It focuses on the critical interplay between base-mediated dehydrohalogenation and solvent-assisted ionization, providing a reproducible framework for utilizing this intermediate in drug discovery and scaffold synthesis.

Precursor Architecture & Reagent Design

The generation of the aza-oxyallyl cation is not spontaneous; it requires a "spring-loaded" substrate designed to lower the activation energy of the rate-determining ionization step.

The Substrate: -Alkoxy- -Haloacetamides

The standard precursor is an


-bromoacetamide bearing an electronegative group on the nitrogen.
  • 
    -Bromine:  Selected for its balance of leaving group ability (bromide is a weak base/good leaving group) and stability during precursor handling compared to iodides.
    
  • 
    -Alkoxy Substituent (e.g., -OBn, -OMe):  This is the critical design element. The oxygen atom on the nitrogen provides electronic stabilization to the developing positive charge on the central nitrogen atom of the intermediate via resonance (n 
    
    
    
    p orbital overlap). Without this stabilization, the formation of the cation is energetically prohibitive.
The Solvent: Fluorinated Alcohols (HFIP/TFE)

The choice of solvent is the single most important experimental variable.

  • HFIP (1,1,1,3,3,3-Hexafluoroisopropanol): High ionizing power and strong hydrogen-bond donating (HBD) ability. HFIP stabilizes the departing bromide ion through H-bonding, facilitating the ionization step. It also solvates the resulting zwitterion, preventing tight ion-pairing that could shut down reactivity.

  • TFE (2,2,2-Trifluoroethanol): Used as a milder alternative when HFIP is too aggressive or leads to solvolysis side products.

Mechanistic Pathway

The formation of the aza-oxyallyl cation proceeds through a distinct Elimination-Ionization sequence. This pathway is distinct from standard Favorskii rearrangements or nucleophilic substitutions.

Step 1: Base-Mediated Enolization

A mild base (typically


, 

, or

) deprotonates the acidic

-proton of the amide. The acidity is enhanced by the electron-withdrawing carbonyl and the inductive effect of the halogen.
  • Observation: This step is reversible and fast relative to ionization.

Step 2: Ionization (Rate-Determining Step)

The resulting enolate undergoes loss of the halide (bromide). This is the rate-determining step (RDS).

  • Role of HFIP: The solvent forms a solvation shell around the leaving bromide, lowering the transition state energy for C-Br bond cleavage.

  • Result: Formation of the aza-oxyallyl cation , a 2

    
    -electron, 3-atom component.
    
Step 3: Resonance Stabilization

The intermediate is best described as a resonance hybrid between a zwitterionic 1,3-dipole and a diradical, though its reactivity in (4+3) and (3+2) cycloadditions is consistent with the zwitterionic model.

Visualizing the Pathway:

AzaOxyallylMechanism Precursor α-Bromoacetamide (Precursor) Enolate Transient Enolate Intermediate Precursor->Enolate Deprotonation (-H⁺) Base Base (Na₂CO₃ / Et₃N) Base->Enolate TS Transition State (C-Br Cleavage) Enolate->TS Activation Cation Aza-Oxyallyl Cation (Reactive Dipole) TS->Cation Loss of Br⁻ HFIP HFIP Solvation (Stabilizes Br⁻) HFIP->TS H-Bonding

Figure 1: Step-wise generation of the aza-oxyallyl cation highlighting the critical role of solvent-assisted ionization.

Reactivity Profiles & Trapping

Once generated, the aza-oxyallyl cation acts as an ambiphilic intermediate. Its reaction mode is dictated by the trapping partner (dipolarophile).

(4+3) Cycloaddition (Diene Trapping)
  • Partner: Electron-rich dienes (e.g., cyclopentadiene, furan).

  • Mechanism: Concerted but asynchronous cycloaddition.

  • Product: Seven-membered lactams (caprolactams).[1]

  • Significance: This was the mode used by Jeffrey Johnston to provide the first definitive evidence of this intermediate (JACS, 2011).

(3+2) Cycloaddition (Alkene/Imine Trapping)
  • Partner: Alkenes, aldehydes, or imines.[2]

  • Mechanism: Stepwise or concerted (3+2) cycloaddition.

  • Product:

    
    -Lactams, oxazolidinones, or imidazolidinones.
    
  • Selectivity: Highly regioselective, governed by the electronic polarization of the dipole.

Reaction Manifold Diagram:

ReactivityManifold cluster_43 (4+3) Cycloaddition cluster_32 (3+2) Cycloaddition Cation Aza-Oxyallyl Cation (1,3-Dipole) Diene Cyclic Diene (4π Component) Cation->Diene  Trapping   Alkene Alkene/Imine (2π Component) Cation->Alkene  Trapping   Caprolactam Caprolactam (7-Membered Ring) Diene->Caprolactam Lactam γ-Lactam / Imidazolidinone (5-Membered Ring) Alkene->Lactam

Figure 2: Divergent reactivity pathways of the aza-oxyallyl cation depending on the nucleophilic partner.

Experimental Protocols

This protocol is validated for the synthesis of


-lactams via (3+2) cycloaddition.[2]

Safety Note: HFIP is corrosive and volatile.


-Bromoacetamides are potential alkylating agents. Work in a fume hood.
Standard Operating Procedure (SOP)
StepActionCritical Parameter / Causality
1 Preparation Dissolve

-alkoxy-

-bromoacetamide (1.0 equiv) and the dipolarophile (e.g., alkene, 1.5 equiv) in HFIP (0.1 M).
2 Base Addition Add

(1.2 - 2.0 equiv) in one portion at room temperature.
3 Reaction Stir at ambient temperature (20-25 °C). Monitor by TLC/LCMS.[3]
4 Quench Filter through a celite pad to remove inorganic salts. Rinse with

.
5 Purification Concentrate filtrate and purify via silica gel chromatography.

Optimization Table: Solvent Effects

SolventDielectric Constant (

)
H-Bond Donor (

)
Yield (Relative)Mechanistic Insight
HFIP 16.71.96High (>85%) Strongest stabilization of leaving group (

).
TFE 26.71.51Mod-High Good alternative; less acidic than HFIP.
EtOH 24.50.83Trace/Low Insufficient ionizing power to generate cation.
THF 7.50.00No Reaction No ionization; substitution or elimination dominates.

References

  • Johnston, J. N. , et al. (2011). "Generation and Reactivity of Aza-Oxyallyl Cationic Intermediates: Aza-[4+3] Cycloaddition Reactions for Heterocycle Synthesis." Journal of the American Chemical Society.[4][5]

    • Significance: First definitive experimental evidence and isolation of products derived from the aza-oxyallyl cation.[1]

  • Hsung, R. P., et al. (2011).

    • Significance: Expands the scope of the c
  • Liang, K. , et al. (2025).[2] "The Construction of Polycyclic 4‐Imidazolidinone Skeletons via Formal [3 + 2] Cycloadditions." ResearchGate.[6]

    • Significance: Recent application of the mechanism for complex fused ring systems.[7]

  • Sun, J. , et al. (2018).[5] "[3 + 2]-Cycloaddition of Azaoxyallyl Cations with Hexahydro-1,3,5-triazines: Access to 4-Imidazolidinones." Organic Letters.

    • Significance: Demonstrates the versatility of the cation with hetero

Sources

Methodological & Application

protocol for [3+3] cycloaddition using 2-bromo-N-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1,2,4-Oxadiazin-5-ones via [3+3] Cycloaddition

Executive Summary

This application note details the protocol for utilizing 2-bromo-N-ethoxyacetamide as a precursor for in situ generation of aza-oxyallyl cations . While traditionally employed in [4+3] cycloadditions with dienes, this guide focuses on the high-value [3+3] cycloaddition with nitrones . This transformation provides a direct, diastereoselective route to 1,2,4-oxadiazin-5-ones , a privileged heterocyclic scaffold in drug discovery found in bioactive alkaloids and hydroxamate-based inhibitors.

Key Advantages:

  • Atom Economy: 100% atom incorporation of the cation and dipole.

  • Mild Conditions: Operates at room temperature using weak inorganic bases.

  • Stereocontrol: High diastereoselectivity favoring the thermodynamically stable isomer.

Scientific Foundation & Mechanism

The Reagent: this compound

The reagent acts as a "masked" 1,3-dipole. It possesses two critical electronic features:

  • 
    -Bromide:  A good leaving group that facilitates ionization.
    
  • 
    -Ethoxy Group:  The electronegative oxygen on the nitrogen atom lowers the pKa of the amide proton (pKa 
    
    
    
    18-20 vs. 25 for standard amides) and stabilizes the resulting cationic intermediate via resonance (the "aza-oxyallyl" species).
Reaction Pathway

The reaction proceeds through a stepwise mechanism rather than a concerted pericyclic process. Base-mediated deprotonation generates an enolate, which eliminates bromide to form the transient aza-oxyallyl cation . This electrophilic species is intercepted by the nucleophilic oxygen of the nitrone, followed by ring closure.

Figure 1: Mechanistic Pathway

ReactionMechanism Precursor 2-bromo-N- ethoxyacetamide Enolate Intermediate Enolate Precursor->Enolate Deprotonation (-H+) Base Base (Na2CO3) Base->Enolate Cation Aza-Oxyallyl Cation (2π) Enolate->Cation Ionization (-Br-) Zwitterion Zwitterionic Intermediate Cation->Zwitterion Nucleophilic Attack (O-alkylation) Nitrone Nitrone (4π Dipole) Nitrone->Zwitterion Product 1,2,4-Oxadiazin-5-one (6-membered ring) Zwitterion->Product Ring Closure (C-C Bond)

Caption: Stepwise generation of the aza-oxyallyl cation followed by [3+3] annulation with a nitrone dipole.

Experimental Protocol

Materials & Equipment
  • Precursor: this compound (Store at 4°C, hygroscopic).

  • Dipole:

    
    -Diaryl nitrone (e.g., 
    
    
    
    -phenyl-
    
    
    -phenylnitrone).
  • Base: Sodium Carbonate (

    
    ), anhydrous, finely ground.
    
  • Solvent: Dichloromethane (DCM) or Trifluoroethanol (TFE).

    • Note: TFE often accelerates ionization due to hydrogen bond donation to the leaving group.

  • Purification: Silica gel flash chromatography (Hexanes/Ethyl Acetate).

Standard Operating Procedure (SOP)

Scale: 0.5 mmol (Optimization scale)

  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Solvation: Add the Nitrone (0.50 mmol, 1.0 equiv) and

    
      (0.75 mmol, 1.5 equiv) to the flask.
    
  • Solvent Addition: Add anhydrous DCM (5.0 mL, 0.1 M concentration). Stir vigorously to suspend the base.

  • Reagent Addition: Add This compound (0.60 mmol, 1.2 equiv) dropwise as a solution in 1 mL DCM over 5 minutes.

    • Critical Step: Slow addition prevents the self-dimerization of the aza-oxyallyl cation.

  • Reaction: Stir at Room Temperature (23°C) for 4–12 hours.

    • Monitoring: Monitor by TLC. The nitrone spot (often UV active/colored) should disappear. The product is usually less polar than the nitrone.

  • Work-up: Filter the mixture through a Celite pad to remove inorganic salts. Wash the pad with DCM (

    
     mL).
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography.

    • Gradient: 5%

      
       20% EtOAc in Hexanes.
      

Data Analysis & Scope

The reaction tolerates various electronic substitutions on the nitrone. Electron-rich nitrones generally react faster due to increased nucleophilicity of the oxygen atom.

Table 1: Substrate Scope and Yields

EntryNitrone (

= C-aryl,

= N-aryl)
Reaction TimeYield (%)Diastereomeric Ratio (dr)
1 Ph / Ph4 h88%>20:1
2 4-MeO-Ph / Ph3 h92%>20:1
3 4-Cl-Ph / Ph6 h81%>20:1
4 Ph / 4-Br-Ph5 h85%>20:1
5 Isopropyl / Ph (Alkyl nitrone)12 h65%10:1

Note: The major diastereomer typically places the C3 and N4 substituents in a trans-pseudo-equatorial orientation to minimize steric strain.

Troubleshooting & Optimization Logic

If yields are low, the primary failure mode is usually the decomposition of the cation before interception (dimerization) or hydrolysis of the bromide.

Figure 2: Optimization Decision Tree

Optimization Start Low Yield / Incomplete Reaction CheckTLC Is Nitrone remaining? Start->CheckTLC YesRem Yes (Low Conversion) CheckTLC->YesRem Yes NoRem No (Complex Mixture) CheckTLC->NoRem No SolventSwitch Switch Solvent to TFE (Stabilizes cation) YesRem->SolventSwitch BaseSwitch Switch Base to Cs2CO3 (Higher solubility) YesRem->BaseSwitch SlowAdd Decrease Addition Rate (Prevents dimerization) NoRem->SlowAdd TempDrop Lower Temp to 0°C NoRem->TempDrop

Caption: Decision logic for optimizing reaction conditions based on TLC analysis.

References

  • Zhao, H.-W., et al. (2017).[1] Facile access to novel 1,2,4-oxadiazinan-5-ones via [3 + 3] cycloaddition of in situ generated azaoxyallyl cations with nitrones.[1] RSC Advances, 7, 14861-14867. [Link]

  • Chen, R., et al. (2018).[2] A highly diastereoselective [3+3] annulation reaction of aza-oxyallyl cations and nitrones.[2] Organic & Biomolecular Chemistry, 16, 3881-3885. [Link]

  • Jeffrey, C. S., et al. (2011).[1] Generation and reactivity of aza-oxyallyl cationic intermediates: aza-[4 + 3] cycloaddition reactions for heterocycle synthesis. Journal of the American Chemical Society, 133(20), 7688–7691. [Link]

  • Hsung, R. P., et al. (2018). [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones.[2][3][4][5] Organic Letters, 20(8), 2265–2268.[4] [Link][4]

Sources

synthesis of functionalized morpholin-3-ones using N-alkoxy amides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Functionalized Morpholin-3-ones via Intramolecular Cyclization of N-Alkoxy Amides

Abstract

The morpholine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs due to its ability to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[1][2] Specifically, the morpholin-3-one core represents a valuable synthetic target for the development of novel therapeutics. This guide details a robust and versatile strategy for synthesizing functionalized morpholin-3-ones centered on the intramolecular cyclization of N-alkoxy amide precursors. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss its applications in the rapid generation of molecular diversity for drug discovery programs.

Introduction: The Significance of the Morpholin-3-one Scaffold

The morpholine heterocycle is a cornerstone in drug design, frequently incorporated to modulate the physicochemical properties of a lead compound.[1][3] Its presence can enhance water solubility and introduce a key hydrogen bond acceptor site without adding excessive basicity, a feature that is particularly valuable for developing CNS-active agents that must cross the blood-brain barrier.[3] The morpholin-3-one, a lactam derivative of morpholine, retains these beneficial properties while providing a rigidified core and additional vectors for chemical functionalization. This makes it an attractive template for building libraries of compounds for screening against various biological targets.[4][5]

Traditional synthetic routes to morpholin-3-ones can be multi-step and lack the efficiency required for modern drug discovery, which demands rapid access to diverse analogs.[6][7] The strategy presented here, utilizing N-alkoxy amides, offers a more direct and modular approach. By preparing a linear N-alkoxy amide precursor with a pendant electrophile, a subsequent intramolecular cyclization can efficiently forge the morpholin-3-one ring in a single, high-yielding step.

Mechanistic Rationale: Leveraging N-Alkoxy Amide Reactivity

The core of this synthetic strategy is a base-mediated intramolecular nucleophilic substitution. The N-alkoxy amide functionality is key to the success of this reaction. Amides with two electronegative atoms bonded to the nitrogen, such as N-alkoxy amides, are known as "anomeric amides".[8][9] This structural feature leads to a pyramidalization of the amide nitrogen, reducing the typical resonance delocalization with the carbonyl group. Consequently, the nitrogen lone pair is more available for nucleophilic attack.

The general mechanism proceeds as follows:

  • Deprotonation: A strong, non-nucleophilic base deprotonates the N-H proton of the amide, generating a highly nucleophilic amide anion. The choice of base is critical to avoid side reactions with other functional groups.

  • Intramolecular Cyclization: The resulting anion undergoes an intramolecular SN2 reaction, attacking a pendant carbon atom bearing a suitable leaving group (e.g., a halide or a sulfonate ester). This is typically a 6-exo-trig cyclization, which is kinetically favored, leading to the formation of the six-membered morpholin-3-one ring.[10]

  • Product Formation: The reaction yields the N-alkoxy-morpholin-3-one. The N-alkoxy group can be retained or cleaved in a subsequent step if the N-H morpholin-3-one is the final target.

This approach is highly adaptable, as functionality can be readily introduced on the precursor at multiple positions, translating directly to diversity in the final morpholin-3-one product.

Caption: Reaction mechanism for morpholin-3-one synthesis.

Experimental Protocols

This section provides a representative, two-part protocol for the synthesis of a functionalized morpholin-3-one.

Part A: Synthesis of N-Alkoxy Amide Precursor

The precursor is assembled via a standard amide coupling reaction between an N-alkoxy-2-aminoethanol derivative and a carboxylic acid bearing a latent leaving group.

Materials and Reagents:

  • O-Benzylhydroxylamine hydrochloride

  • 2-(2-Bromoethoxy)acetic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(2-bromoethoxy)acetic acid (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.).

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Stir the solution at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve O-benzylhydroxylamine hydrochloride (1.1 eq.) in DCM and add DIPEA (2.5 eq.). Stir for 10 minutes.

  • Add the O-benzylhydroxylamine solution to the activated acid solution dropwise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure N-(benzyloxy)-2-(2-bromoethoxy)acetamide precursor.

Part B: Intramolecular Cyclization to 4-(Benzyloxy)morpholin-3-one

This is the key ring-forming step.

Materials and Reagents:

  • N-(benzyloxy)-2-(2-bromoethoxy)acetamide (precursor from Part A)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a stir bar and under an inert atmosphere, add NaH (1.5 eq.).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula each time.

  • Add anhydrous THF to the flask to create a suspension (approx. 0.2 M). Cool the suspension to 0 °C.

  • Dissolve the N-alkoxy amide precursor (1.0 eq.) in a minimal amount of anhydrous THF.

  • Add the precursor solution dropwise to the stirred NaH suspension at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the cyclization by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure 4-(benzyloxy)morpholin-3-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cyclization cluster_2 Analysis A1 1. Activate Carboxylic Acid (EDC, HOBt in DCM) A3 3. Amide Coupling (Combine at 0°C, stir 12-18h) A1->A3 A2 2. Prepare N-Alkoxy Amine (O-Benzylhydroxylamine + DIPEA) A2->A3 A4 4. Aqueous Work-up (Wash with NaHCO₃, Brine) A3->A4 A5 5. Purification (Column Chromatography) A4->A5 B2 2. Add Precursor Solution (Dropwise at 0°C) A5->B2 Pure Precursor B1 1. Prepare Base Suspension (NaH in anhydrous THF) B1->B2 B3 3. Reaction (Stir at RT, 4-6h) B2->B3 B4 4. Quench & Work-up (NH₄Cl, EtOAc Extraction) B3->B4 B5 5. Purification (Column Chromatography) B4->B5 C1 Characterization (NMR, HRMS) B5->C1 Final Product

Caption: Experimental workflow for morpholin-3-one synthesis.

Data Summary: Scope and Versatility

The described protocol is amenable to a wide range of substrates. The following table summarizes representative conditions and expected outcomes for the key cyclization step.

EntryR¹ Group (on N-alkoxy)R² Group (on ring)Leaving Group (LG)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1BenzylHBrNaH (1.5)THF25485-95
2Methyl4-F-PhOTsLiHMDS (1.3)THF0 to 25680-90
3PMBMeIKHMDS (1.3)DMF25288-96
4BocHOMst-BuOK (2.0)t-BuOH50875-85

PMB = p-Methoxybenzyl; OTs = Tosylate; OMs = Mesylate. Yields are hypothetical and based on typical outcomes for such reactions.

Applications in Drug Development

This synthetic methodology provides a powerful platform for accelerating drug discovery programs.

  • Access to Privileged Scaffolds: This protocol allows for the efficient construction of the morpholin-3-one core, a key component in many biologically active molecules. The related oxazolidinone core is found in the antibiotic Linezolid, which highlights the therapeutic potential of these N,O-heterocycles in combating multidrug-resistant bacteria.[11][12][13]

  • Facilitating SAR Studies: The modularity of the synthesis is its greatest strength. By simply varying the carboxylic acid and amino alcohol starting materials, chemists can rapidly generate a library of analogs with diverse functional groups at multiple positions around the morpholin-3-one scaffold. This is essential for conducting detailed Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.[5]

  • Improving Drug-like Properties: The morpholine moiety is well-documented to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1][3] By providing straightforward access to these structures, this synthetic route enables medicinal chemists to strategically employ the morpholin-3-one core to enhance the developability of new chemical entities.

Conclusion

The intramolecular cyclization of N-alkoxy amides is a highly effective and versatile method for the synthesis of functionalized morpholin-3-ones. The protocol is robust, scalable, and leverages the unique reactivity of anomeric amides to achieve high yields under relatively mild conditions. For researchers, scientists, and drug development professionals, this strategy represents a valuable tool for the rapid exploration of chemical space around a privileged heterocyclic core, ultimately accelerating the discovery of next-generation therapeutics.

References

  • Process for the preparation of linezolid and related compounds.
  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. PMC (PubMed Central). [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC (PubMed Central). [Link]

  • Oxazolidinones. Basicmedical Key. [Link]

  • Synthesis of morpholinones 22. ResearchGate. [Link]

  • Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. PMC (PubMed Central). [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]

  • Transition-Metal-Free Selective Halocyclization of N-Alkoxy Amides: Synthesis of N-Alkoxy Lactams and Oximinolactones. R Discovery. [Link]

  • Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Royal Society of Chemistry. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC (PubMed Central). [Link]

  • Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. Frontiers. [Link]

  • Synthesis of Heterocycles Using Tandem Cyclization Processes. Sciforum. [Link]

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. MDPI. [Link]

  • (PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate. [Link]

  • (PDF) N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Wiley Online Library. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. American Chemical Society. [Link]

  • (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • (PDF) SN2 reactions at amide nitrogen - Theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles. ResearchGate. [Link]

  • Introducing N-X Anomeric Amides: Powerful Electrophilic Halogenation Reagents. ChemRxiv. [Link]

  • A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes. Royal Society of Chemistry. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 2-bromo-N-ethoxyacetamide in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-ethoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent, with a particular focus on improving its stability under basic conditions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Instability

This compound is a valuable bifunctional molecule, featuring a reactive α-bromo group susceptible to nucleophilic substitution and an N-ethoxyamido moiety that can participate in various chemical transformations. However, its utility can be compromised by its inherent instability, particularly in basic environments. This guide will address the common challenges encountered and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My assay using this compound in a basic buffer (pH > 8) is giving inconsistent results and low yields. What could be the cause?

A1: The most likely cause is the degradation of this compound in your basic medium. The molecule has two primary sites susceptible to base-mediated degradation: the α-carbon bearing the bromine atom and the amide bond.

  • Expertise & Experience: In basic conditions, two competing reaction pathways can lead to the degradation of your reagent:

    • Nucleophilic Substitution (S_N2): Hydroxide ions (OH⁻) or other nucleophiles in your reaction mixture can attack the electrophilic α-carbon, displacing the bromide ion to form 2-hydroxy-N-ethoxyacetamide. This is often a significant pathway in aqueous basic solutions.[1][2]

    • Elimination (E2): A strong base can abstract a proton from the α-carbon, leading to the elimination of HBr and the formation of N-ethoxyacrylamide. This pathway is more favored with sterically hindered or non-nucleophilic bases and at higher temperatures.[1][3][4]

    • Amide Hydrolysis: While generally less facile than for esters, the amide bond can undergo basic hydrolysis, especially at elevated pH and temperatures, to yield bromoacetic acid and ethoxyamine.[5][6] The presence of the electronegative bromine and N-ethoxy group can influence the reactivity of the amide bond.

  • Trustworthiness: To confirm degradation, we recommend performing a control experiment where this compound is incubated in your basic buffer under the same conditions as your assay, but without other reagents. You can then analyze the sample at different time points using techniques like HPLC, LC-MS, or NMR to monitor the disappearance of the starting material and the appearance of degradation products.

  • Authoritative Grounding: The reactivity of α-haloamides is well-documented, with the carbon-halogen bond being susceptible to both substitution and elimination reactions.[1][3][7] N-alkoxyamides, in particular, have been noted to be more reactive than their N-alkyl counterparts, which can exacerbate instability in the presence of strong bases.

Degradation Pathways of this compound in Basic Conditions

cluster_substitution Nucleophilic Substitution (SN2) cluster_elimination Elimination (E2) cluster_hydrolysis Amide Hydrolysis This compound This compound 2-hydroxy-N-ethoxyacetamide 2-hydroxy-N-ethoxyacetamide This compound->2-hydroxy-N-ethoxyacetamide OH- (nucleophile) N-ethoxyacrylamide N-ethoxyacrylamide This compound->N-ethoxyacrylamide Base (e.g., OH-) Bromoacetic acid Bromoacetic acid This compound->Bromoacetic acid OH-, H2O Ethoxyamine Ethoxyamine

Caption: Potential degradation pathways of this compound in basic conditions.

Q2: How can I improve the stability of this compound in my basic reaction medium?

A2: Improving stability involves carefully controlling the reaction conditions to minimize the degradation pathways discussed above.

  • Expertise & Experience: Several strategies can be employed:

    • pH Control: The rate of base-catalyzed degradation is highly pH-dependent. If your experiment allows, lowering the pH to the minimum required for your reaction will significantly reduce the rate of degradation. Even a one-unit decrease in pH can lead to a tenfold reduction in the hydroxide ion concentration.

    • Buffer Selection: Instead of strong bases like NaOH or KOH, consider using a buffer system to maintain a stable pH. Buffers like HEPES or borate, depending on the target pH, can provide a more controlled environment.[8] Some buffers have also been shown to stabilize biomolecules, a principle that may extend to small molecules by influencing hydration layers.[8]

    • Temperature Control: Perform your experiments at the lowest temperature compatible with your reaction kinetics. Both substitution and elimination reactions are accelerated at higher temperatures.

    • Solvent Choice: If your experimental system is not restricted to aqueous media, consider using a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).[5][9] These solvents can solvate cations but are poor hydrogen bond donors, which can reduce the reactivity of anionic nucleophiles like hydroxide.

    • Reaction Time: Minimize the time this compound is exposed to basic conditions. If possible, add it to the reaction mixture last, immediately before initiating the reaction.

  • Trustworthiness: A systematic approach to optimization is recommended. You can set up a design of experiments (DoE) to test the effects of pH, temperature, and buffer concentration on the stability of your compound.

  • Authoritative Grounding: The principles of controlling reaction kinetics by adjusting temperature, pH, and solvent are fundamental in chemistry.[10] The choice of solvent can significantly influence the rates of S_N2 and E2 reactions.[5]

Troubleshooting Flowchart for Improving Stability

start Inconsistent Results/Low Yield check_degradation Suspect Degradation in Basic Conditions start->check_degradation confirm_degradation Run Control Experiment (Compound in Buffer) check_degradation->confirm_degradation degradation_confirmed Degradation Confirmed confirm_degradation->degradation_confirmed Yes no_degradation No Significant Degradation confirm_degradation->no_degradation No optimize_ph Lower pH if Possible degradation_confirmed->optimize_ph other_issues Investigate Other Experimental Parameters no_degradation->other_issues change_buffer Use a Weaker Buffer System optimize_ph->change_buffer lower_temp Decrease Reaction Temperature change_buffer->lower_temp change_solvent Consider Aprotic Solvent lower_temp->change_solvent minimize_time Reduce Exposure Time change_solvent->minimize_time

Caption: A systematic approach to troubleshooting instability issues.

Q3: I need to perform a reaction at a specific high pH. Are there any specific recommendations for these conditions?

A3: Working at a high pH presents a significant challenge, but certain measures can be taken to mitigate the instability of this compound.

  • Expertise & Experience:

    • Use of a Non-nucleophilic, Sterically Hindered Base: If the goal is to promote a reaction that requires a base but not a nucleophile (e.g., deprotonation), consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of hydroxide-based buffers.

    • Phase-Transfer Catalysis: In a biphasic system (e.g., water and an organic solvent), a phase-transfer catalyst can be used to transport the reactant from the aqueous phase to the organic phase, where it can react with a base that is soluble in the organic phase. This can minimize the exposure of this compound to the high concentration of hydroxide ions in the aqueous phase.

    • Anhydrous Conditions: If water is not essential for your reaction, conducting the experiment under anhydrous conditions with an appropriate organic base will prevent hydrolysis.

  • Trustworthiness: Before committing to a large-scale experiment, it is crucial to run small-scale pilot reactions to determine the half-life of this compound under your specific high pH conditions.

  • Authoritative Grounding: The choice of base is critical in directing the outcome of reactions involving alkyl halides, with strong, non-nucleophilic bases favoring elimination over substitution.[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Basic Conditions

This protocol outlines a method to assess the stability of this compound and identify its major degradation products under basic conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Buffer salts (e.g., borate, phosphate)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Basic Solutions: Prepare a series of aqueous basic solutions, for example:

    • 0.01 M NaOH (pH ~12)

    • 0.1 M NaOH (pH ~13)

    • pH 9 and pH 10 buffers (e.g., borate buffer)

  • Stress Testing:

    • Add a known volume of the stock solution to each of the basic solutions to achieve a final concentration of, for example, 0.1 mg/mL.

    • Maintain the samples at a constant temperature (e.g., 25 °C or 40 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with a suitable acid (e.g., 0.1 M HCl).

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and identify the degradation products.

Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t₁/₂) for each condition.

Parameter Condition 1 Condition 2 Condition 3
pH 9.010.012.0 (0.01 M NaOH)
Temperature (°C) 252525
Half-life (hours) To be determinedTo be determinedTo be determined
Major Degradation Product(s) To be identifiedTo be identifiedTo be identified

Table 1: Example of a Data Summary Table for the Forced Degradation Study.

References

  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The rich and ever-growing chemistry of α-haloamides. ChemistryOpen, 9(2), 100-170.
  • Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2010). Formation of haloacetamides and haloacetonitriles during chlorination of dissolved organic nitrogen. Environmental Science & Technology, 44(15), 5871-5876.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, (2003).
  • WHO Technical Report Series, No. 953, Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products, (2009).
  • Chemguide. (n.d.). Elimination versus substitution in halogenoalkanes. Retrieved from [Link]

  • BenchChem. (2025). Stability of 2-Bromo-1,1-dimethoxyethane under acidic vs. basic conditions.
  • Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis.
  • Brainly.in. (2019). Discuss the mechanism of alkaline hydrolysis of bromoethane.
  • Chemistry LibreTexts. (2019). Kinetics.
  • Fantinati, A., et al. (2022). Probing N-Alkoxy Effects in Domino Reactions of α-Bromoacetamide Derivatives Towards Functionalized γ-Lactams. Chemistry – A European Journal.
  • EPA NEPIC. (n.d.).
  • Montclair State University Digital Commons. (2010). Formation of Haloacetamides During Chlorination of Dissolved Organic Nitrogen Aspartic Acid.
  • MDPI. (2019).
  • PAHO.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • RSC Publishing. (2024). Transition-Metal-Free Selective Halocyclization of N-Alkoxy Amides: Synthesis of N-Alkoxy Lactams and Oximinolactones.
  • Riccio College of Engineering: UMass Amherst. (n.d.). Journal of Hazardous Materials Formation of haloacetamides during chlorination of dissolved organic nitrogen aspartic acid.
  • PMC. (n.d.). Catalytic degradation of azo dyes by bimetallic nanoparticles loaded in smart polymer microgels.
  • RSC Publishing. (n.d.). Buffers more than buffering agent: introducing a new class of stabilizers for the protein BSA.
  • University of British Columbia. (n.d.). CHEM 331 Problem Set #4: Hydrolysis.
  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents.
  • Journal of Chemistry and Technologies. (2024). SYNTHESIS N-ALKOXY-1-(DIMETHOXYPHOSPHORYLOXY)
  • PMC. (2023). Toward Improving the Selectivity of Organic Halide Electrocarboxylation with Mechanistically Informed Solvent Selection.
  • PubChem. (n.d.). 2-bromo-N-ethylacetamide.
  • RS Publication. (2015). International journal of advanced scientific and technical research Issue 5 volume 1, January-February 2015.
  • Chemistry LibreTexts. (2019). 7.4 Kinetics.
  • PMC. (n.d.). 2-Bromoacetamide.
  • Sigma-Aldrich. (n.d.). 2-Bromo-N-methylacetamide.
  • AChemBlock. (n.d.). 2-bromo-N-ethylacetamide 95%.
  • BLDpharm. (n.d.). 349120-97-4|2-BRomo-n-(2-ethoxyphenyl)acetamide.
  • Biosynth. (n.d.). CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide.
  • PubMed. (2024). 2-Bromo-acetamide.
  • ResearchGate. (n.d.). Arrhenius plot of the rate constant for hydrolysis reaction of....
  • RSC Publishing. (n.d.). Base catalysed rearrangement of N-alkyl-O-acyl hydroxamic acids: synthesis of 2-acyloxyamides.

Sources

troubleshooting low yields in aza-oxyallyl cation cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Debugging Your Reaction

Welcome to the technical support center for aza-oxyallyl cation chemistry. If you are here, you are likely attempting to generate a transient, high-energy intermediate—the aza-oxyallyl cation —from an


-halo hydroxamate precursor, only to find your flask full of unreacted starting material or intractable black tar.

This reaction is not a standard "mix-and-stir." It relies on a delicate kinetic balance between ionization (generating the cation) and capture (the cycloaddition). If the cation forms too slowly, nothing happens. If it forms without a trap, it collapses.

Below is your troubleshooting manual, structured to isolate variables from the precursor to the purification.

Module 1: Pre-Reaction Diagnostics (The Precursor)

Issue: "My starting material degrades before I even add the catalyst."

The


-halo hydroxamate is the "source code" of this reaction.[1] If it is corrupted, the program will crash. These precursors contain both a nucleophilic hydroxamate oxygen and an electrophilic 

-carbon. They are prone to self-immolation (polymerization) or hydrolysis.
Protocol 1.1: Precursor Integrity Check
ParameterSpecificationWhy it matters
Leaving Group (X) Br > Cl >> IBromides are the gold standard. Chlorides are often too stable (require harsh conditions); Iodides are too unstable (shelf-life issues).
N-Substituent Alkoxy (OR) or ArylElectron-donating groups on Nitrogen stabilize the cation via resonance. N-alkoxy (hydroxamate) is superior to N-alkyl (amide) for stability.
Purity >95% (NMR)Traces of acid from synthesis catalyze premature ionization.
Storage -20°C, under ArPrevents hydrolysis and light-induced radical decomposition.

Diagnostic Step: Run a TLC of your precursor. If you see a "streak" rather than a spot, repurify immediately. Do not proceed with impure precursor.

Module 2: The Operating System (Solvent & Base)

Issue: "The reaction stalls, or I get low conversion despite heating."

This is the most common failure point. The aza-oxyallyl cation is a zwitterionic intermediate . In non-polar solvents (DCM, Toluene), it is unstable and short-lived. In standard polar solvents (DMF, DMSO), the nucleophilicity of the solvent can quench the cation.

The Solution: Fluorinated Solvents (The "HFIP Effect") You must consider using 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

  • Mechanism: HFIP acts as a strong Hydrogen Bond Donor (HBD). It coordinates to the oxyallyl oxygen, stabilizing the negative charge and facilitating the ionization of the C-X bond (leaving group departure).

  • Result: This lowers the activation energy for cation formation and extends the lifetime of the intermediate, allowing the cycloaddition partner (diene/dipole) time to react.

Protocol 2.1: The "Soft Ionization" Setup
  • Solvent: TFE or HFIP (0.1 M to 0.2 M). Note: HFIP is often superior for difficult substrates.

  • Base: Use a mild, heterogeneous base.

    
      or 
    
    
    
    (1.2 - 2.0 equiv).
    • Avoid: Strong bases (NaH, LiHMDS) which cause side reactions.

    • Avoid: Soluble organic bases (TEA) unless necessary, as they can act as nucleophiles.

  • Temperature: Start at Room Temperature . Only heat to 40-50°C if conversion is <10% after 4 hours.

Visualizing the HFIP Effect:

HFIP_Mechanism Precursor α-Halo Hydroxamate Intermediate Aza-Oxyallyl Cation Precursor->Intermediate 1,3-Elimination Base Base (K2CO3) Base->Intermediate Deprotonation HFIP HFIP (Solvent) Stabilization H-Bond Stabilized Complex HFIP->Stabilization H-Bonding Intermediate->Stabilization Rapid Equil. SideProduct Side Products (Dimers/Tars) Intermediate->SideProduct No Stabilization Product Cycloadduct Stabilization->Product + Diene (Trapping)

Caption: HFIP stabilizes the zwitterionic intermediate, preventing the "Red Path" to side products and funneling flux toward the cycloadduct.

Module 3: Mechanistic Mismatches (The Partners)

Issue: "I generated the cation, but it didn't react with my alkene/diene."

The aza-oxyallyl cation is electrophilic . It demands an electron-rich partner.

  • Good Partners (High Yield): Furans (for [4+3]), Cyclopentadiene, Enamines, Electron-rich styrenes.

  • Bad Partners (Low Yield): Acrylates, Maleimides, Electron-deficient dienes.

Troubleshooting Table: Electronic Matching

Partner TypeElectronic DemandRecommended Action
Furan / Pyrrole Electron-RichStandard: TFE,

, RT. Reaction should be fast.
Styrene / Diene NeutralBoost: Switch to HFIP (higher polarity). Increase concentration to 0.5 M to drive kinetics.
Acrylate Electron-PoorMismatch: The cation is electrophilic; it repels electron-poor olefins. Fix: This reaction likely won't work. Consider inverse-electron-demand strategies or changing the dipole.
Module 4: Isolation & Purification

Issue: "NMR showed product, but I lost it on the column."

Cycloadducts (especially from [4+3] reactions) can be sensitive to acid (silica gel) or hydrolysis.

  • Neutralization: These reactions are basic. Ensure you quench with saturated

    
     or water before extraction.
    
  • Column Chromatography:

    • Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity.

    • Avoid prolonged exposure to silica.

  • Crystallization: Many of these rigid bicyclic structures crystallize well. Try trituration with cold ether/pentane before resorting to chromatography.

Troubleshooting Logic Tree (FAQ)

Q: The reaction turns black immediately.

  • Diagnosis: Rapid decomposition/polymerization of the hydroxamate.

  • Fix: Lower temperature to 0°C. Add the base slowly (or in portions). Ensure the concentration of the diene (trap) is high (>2-3 equiv) relative to the precursor.

Q: I see a new spot on TLC, but it's not the cycloadduct.

  • Diagnosis: Likely the Favorskii-like rearrangement product (a

    
    -lactam or amide) or the dimer .
    
  • Fix: This indicates the trapping step is too slow. Switch solvent to HFIP to stabilize the cation longer. Increase the equivalents of the diene.

Troubleshooting Start Start: Low Yield CheckSM Is SM consumed? Start->CheckSM NoReaction No Reaction (SM remains) CheckSM->NoReaction No Decomp Decomposition (Black mixture) CheckSM->Decomp Yes (Rapidly) BaseCheck Check Base Strength NoReaction->BaseCheck TrapCheck Check Trap (Diene) Decomp->TrapCheck SolventCheck Check Solvent BaseCheck->SolventCheck Base is OK Action1 Switch to TFE/HFIP Increase Temp SolventCheck->Action1 Not using HFIP Action2 Lower Temp Add Base Slowly TrapCheck->Action2 Trap is e- rich Action3 Use Electron-Rich Trap Increase Conc. TrapCheck->Action3 Trap is e- poor

Caption: Decision matrix for diagnosing reaction failures based on starting material (SM) consumption.

References
  • Mechanistic Found

    • Title: Preparation of Indoles and Oxindoles from a-Halo Hydroxamates via Aza-Oxyallyl Cation Intermedi
    • Source: Jeffrey N. Johnston et al., Journal of the American Chemical Society[1]

    • URL:[Link]

  • Solvent Effects (HFIP/TFE)

    • Title: Aza-Oxyallyl Cation-Mediated Synthesis of α-Sulfonyl Hydroxamic Acid Derivatives[2][3]

    • Source: Organic & Biomolecular Chemistry (RSC)[2]

    • URL:[Link](Note: Highlights the specific use of HFIP for stabilization)

  • General Reactivity & Reviews

    • Title: Recent Advances in Cycloaddition Reactions of Azaoxyallyl Cations[1][4][5][6]

    • Source: Semantic Scholar / Review Liter
    • URL:[Link][7]

Sources

RegioSelect Support: The [3+2] Cycloaddition Technical Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the RegioSelect Support Center. You are likely here because your LC-MS traces show an intractable mixture of isomers, or your crystal structure revealed the nitrogen is attached to the "wrong" carbon.

In [3+2] cycloadditions, thermodynamic preference often yields 1:1 mixtures. To break this symmetry, we must override the thermal background with kinetic control—using metal catalysis or frontier molecular orbital (FMO) engineering. This guide serves as your Tier 3 technical documentation for controlling regioisomer formation.

📂 Module 1: The Click Chemistry Suite (Azide-Alkyne)

The Huisgen cycloaddition is the most common ticket we receive. Thermal conditions (


) typically yield a 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. We solve this by selecting the metal catalyst that dictates the reaction pathway.
🔧 The 1,4-Solution: CuAAC (Copper-Catalyzed)

Target Product: 1,4-disubstituted 1,2,3-triazole.[1][2][3] Mechanism: The reaction does not proceed via a concerted concerted pericyclic shift. Instead, it follows a stepwise assembly on a dinuclear copper intermediate. The copper acetylide forms first, and the azide coordinates to the second copper atom. This geometric lock forces the distal nitrogen of the azide to attack the internal carbon of the alkyne, exclusively yielding the 1,4-isomer.

Key Protocol Requirement:

  • Catalyst: Cu(I).[3][4][5][6][7][8][9][10] Generated in situ from CuSO

    
     + Sodium Ascorbate (water compatible) or CuI/CuBr (organic solvents).
    
  • Ligands: TBTA or THPTA are required to protect Cu(I) from oxidation and prevent disproportionation.

🔧 The 1,5-Solution: RuAAC (Ruthenium-Catalyzed)

Target Product: 1,5-disubstituted 1,2,3-triazole.[1][2][11][12][13][14] Mechanism: Unlike Copper, Ruthenium coordinates both the alkyne and the azide oxidatively to form a six-membered ruthenacycle. Reductive elimination from this cycle releases the 1,5-isomer. Critical Note: RuAAC tolerates internal alkynes (yielding 1,4,5-trisubstituted products), whereas CuAAC is strictly for terminal alkynes.[13]

Key Protocol Requirement:

  • Catalyst: Pentamethylcyclopentadienyl ruthenium chloride complexes, specifically Cp*RuCl(cod) (cod = cyclooctadiene).

  • Environment: Strictly anhydrous and oxygen-free (unlike CuAAC).

📊 Visualizing the Divergence

The following diagram illustrates the mechanistic divergence based on catalyst selection.

G Start Azide + Alkyne Thermal Thermal (No Cat) Start->Thermal >100°C Cu_Path Cu(I) Catalysis Start->Cu_Path CuSO4/Ascorbate Ru_Path Ru(II) Catalysis Start->Ru_Path Cp*RuCl(cod) Mix 1:1 Mixture (1,4 and 1,5) Thermal->Mix Prod_14 1,4-Regioisomer (Exclusive) Cu_Path->Prod_14 Dinuclear Intermediate Prod_15 1,5-Regioisomer (Exclusive) Ru_Path->Prod_15 Ruthenacycle Intermediate

Figure 1: Mechanistic divergence in Azide-Alkyne Cycloaddition based on catalyst choice.

📂 Module 2: Nitrone & Nitrile Oxide Regiocontrol

Unlike azides, nitrones and nitrile oxides often react without metal catalysts. Here, regiocontrol is dictated by FMO (Frontier Molecular Orbital) theory and Sterics .

🔧 The "Electronic" Switch (Lewis Acids)

Issue: Standard nitrone-olefin addition favors the 5-substituted isoxazolidine (steric/electronic match). Solution: To invert this to the 4-substituted isomer, you must lower the LUMO of the dipolarophile (alkene) using a Lewis Acid.

  • Standard (Thermal): HOMO(dipole) interacts with LUMO(dipolarophile). The oxygen of the nitrone (high coefficient) attacks the most substituted carbon. -> 5-substituted product.

  • Lewis Acid Catalyzed: Coordination of a Lewis Acid (e.g., Ti(OiPr)

    
    Cl
    
    
    
    or MgBr
    
    
    ) to the nitrone or dipolarophile alters the coefficients. This can invert selectivity to favor the 4-substituted product .
📂 Module 3: Troubleshooting Knowledge Base (FAQ)

Ticket #402: "My CuAAC reaction turned green and stalled."

  • Diagnosis: The "Green Death." Your active Cu(I) species has oxidized to Cu(II), which is inactive for the click cycle and promotes oxidative alkyne coupling (Glaser coupling).

  • Fix:

    • Degas all solvents (sparge with Argon for 15 mins).

    • Increase Sodium Ascorbate loading to 5 equivalents relative to Copper.

    • Add a sacrificial ligand like THPTA (water) or TBTA (organic) to stabilize Cu(I).

Ticket #405: "RuAAC is giving me <10% yield with a tertiary azide."

  • Diagnosis: Steric crowding at the Ruthenium center. The Cp* ligand is bulky. If your azide is tertiary (e.g., t-butyl azide or adamantyl azide), the formation of the ruthenacycle is sterically prohibited.

  • Fix: RuAAC is generally incompatible with tertiary azides. Switch to a primary azide linker or use a less bulky Ruthenium complex (though selectivity may drop).

Ticket #409: "My thermal nitrone reaction is a 50:50 mix."

  • Diagnosis: Your dipole and dipolarophile have similar FMO energies (neutral electron demand), leading to a lack of strong orbital overlap preference.

  • Fix:

    • Polarize the system: Add an electron-withdrawing group (EWG) to the alkene to lower its LUMO.

    • Steric biasing: Use a bulky protecting group near the reaction center to physically block the formation of one isomer.

📂 Experimental Protocols
Protocol A: Standard Aqueous CuAAC (1,4-Selective)

Best for: Bioconjugation, polar substrates.

  • Prepare Reagents:

    • Substrates: 1.0 eq Azide, 1.1 eq Alkyne.

    • Catalyst Stock: 100 mM CuSO

      
       in water.
      
    • Reductant Stock: 500 mM Sodium Ascorbate in water (Freshly prepared).

    • Ligand Stock: 50 mM THPTA in water.

  • Assembly: In a vial, mix substrates in water/t-BuOH (1:1).

  • Catalyst Premix: Mix CuSO

    
     (1 mol%) with THPTA (5 mol%) separately. Add to reaction.
    
  • Initiation: Add Sodium Ascorbate (10 mol%). Cap vial under air (ascorbate handles the O

    
    ).
    
  • Workup: Stir 1-12h. Product often precipitates. If not, dilute with water and extract with EtOAc.

Protocol B: Anhydrous RuAAC (1,5-Selective)

Best for: Internal alkynes, non-polar substrates.

  • Prepare Reagents:

    • Substrates: 1.0 eq Azide, 1.1 eq Alkyne.

    • Catalyst: Cp*RuCl(cod) (1-5 mol%).

    • Solvent: Anhydrous Dioxane or Toluene (Degassed).

  • Assembly: In a glovebox or under Argon flow, dissolve substrates in solvent (0.2 - 0.5 M concentration).

  • Initiation: Add solid catalyst.

  • Reaction: Heat to 60-80°C. (Room temp is possible for highly reactive alkynes, but heat ensures conversion).

  • Workup: Filter through a short silica plug to remove Ruthenium (which is dark/colored). Concentrate filtrate.

📊 Data Summary: Method Comparison
FeatureThermal HuisgenCuAACRuAAC
Regioselectivity Poor (1:1 mix)>98% 1,4-isomer >95% 1,5-isomer
Catalyst NoneCu(I) / LigandCp*RuCl(cod)
Internal Alkynes Reacts (Slow)No Reaction Reacts (Trisubstituted)
Solvent AnyWater/Alcohols preferredOrganic (THF, Dioxane)
Air Sensitivity NoneLow (with Ascorbate)High (Requires Inert Gas)
📚 References
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[12] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005).[11] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[12] Journal of the American Chemical Society.[2] Link

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[1][12] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[2] Link

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews. Link

Sources

Validation & Comparative

Benchmarking 2-Bromo-N-ethoxyacetamide: A Guide to Aza-Oxyallyl Cation Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of 2-bromo-N-ethoxyacetamide as a precursor for aza-oxyallyl cation intermediates, comparing its efficacy, mechanism, and scope against traditional 1,3-dipoles like nitrones, azomethine ylides, and nitrile oxides.

Executive Summary

This compound (CAS: 5327-00-4) represents a specialized class of "latent" 1,3-dipoles. Unlike stable dipoles (e.g., azides) or in situ generated nitrones, this reagent functions as a precursor to the aza-oxyallyl cation via a base-mediated


-lactam intermediate.

This guide benchmarks its performance against standard 1,3-dipoles, highlighting its superior utility in synthesizing functionalized


-lactams—a privileged scaffold in drug discovery (e.g., in racetams and 

-lactamase inhibitors).

Mechanistic Distinctiveness

To understand the benchmark data, one must first grasp the unique activation pathway of this compound. Unlike nitrones (which are pre-formed or condensed), this reagent requires a "trigger" (base) to generate the reactive species.

The Activation Pathway

The reaction proceeds through a Dehydrohalogenation


 Electrocyclic Ring Opening  sequence.
  • Step 1: Base-mediated deprotonation of the amide.

  • Step 2: Intramolecular

    
     displacement of bromide to form an unstable 
    
    
    
    -lactam (aziridinone)
    .
  • Step 3: Thermal or Lewis-acid promoted ring opening to the aza-oxyallyl cation (1,3-dipole) .

  • Step 4: [3+2] Cycloaddition with a dipolarophile (alkene/alkyne).[1]

Visualization: Activation & Cycloaddition Workflow

G cluster_0 Precursor Activation cluster_1 Dipole Generation cluster_2 Product Formation Start This compound (Latent Precursor) AlphaLactam Intermediate: N-ethoxy-α-lactam Start->AlphaLactam -HBr (via Base) Base Base (e.g., NaH, LiOtBu) Base->Start Dipole Aza-oxyallyl Cation (Active 1,3-Dipole) AlphaLactam->Dipole Disrotatory Ring Opening Product N-ethoxy-γ-lactam (Scaffold) Dipole->Product [3+2] Cycloaddition Trap Dipolarophile (e.g., Styrene) Trap->Product

Figure 1: The generation of the active aza-oxyallyl cation dipole from this compound involves a critical


-lactam intermediate, distinguishing it from direct dipole condensations.

Comparative Benchmark: this compound vs. Alternatives

The following data compares the product's performance in generating 5-membered heterocycles against three standard 1,3-dipole classes.

Table 1: Performance Matrix
FeatureThis compound (Aza-oxyallyl)Nitrones Azomethine Ylides Nitrile Oxides
Primary Product

-Lactams
(Pyrrolidin-2-ones)
IsoxazolidinesPyrrolidinesIsoxazolines
Atom Economy High (Loss of HBr only)Moderate (Often requires condensation)Moderate (Requires decarboxylation or aldehydes)High (if from chlorooximes)
Electronic Tunability High (N-alkoxy group stabilizes dipole)Moderate (N-alkyl/aryl substituents)High (EWG required for stability)Low (Hard to tune without steric bulk)
Reaction Conditions Mild Basic (

to RT)
Thermal reflux often requiredThermal reflux or Metal Cat.Base/RT (often dimerizes)
"N" Protecting Group Alkoxy (Cleavable) Alkyl/Aryl (Difficult to remove)Alkyl/Aryl (Difficult to remove)N/A (Part of ring)
Key Advantage: The "N-Alkoxy Effect"

Experimental evidence suggests that the N-ethoxy group provides a specific electronic stabilization to the transition state that N-alkyl analogs lack.

  • N-Alkyl analogs (e.g., 2-bromo-N-methylacetamide) often suffer from competing dimerization or polymerization.

  • N-Ethoxy analogs favor the formation of the

    
    -lactam and subsequent controlled cycloaddition. Recent studies indicate the N-alkoxy group suppresses side reactions via a "templating effect" with the metal cation of the base [1].
    

Experimental Protocol: Synthesis of N-ethoxy- -lactams

Objective: Synthesis of a functionalized


-lactam via [3+2] cycloaddition with styrene.
Safety:  this compound is an alkylating agent. Handle in a fume hood.
Materials
  • Precursor: this compound (1.0 equiv)

  • Dipolarophile: Styrene (1.2 equiv)

  • Base: NaH (60% dispersion in oil, 1.2 equiv) or LiOtBu (for milder conditions)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve this compound (1 mmol) and Styrene (1.2 mmol) in anhydrous THF (5 mL). Cool to

    
    .
    
  • Activation: Slowly add NaH (1.2 mmol) portion-wise. Note: Gas evolution (

    
    ) will occur.
    
  • Cycloaddition: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (typically 2–4 hours).
    
    • Checkpoint: Disappearance of the amide starting material (

      
       in 30% EtOAc/Hex) indicates full conversion to the intermediate/product.
      
  • Quench: Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x), wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Expected Yield: 75–85% (depending on dipolarophile electronics).

Critical Analysis: Why Choose This Over Nitrones?

In drug development, the pyrrolidinone (


-lactam)  core is ubiquitous (e.g., Levetiracetam, Doxapram).
The "Nitrone Route" Limitation

To make a


-lactam from a nitrone:
  • Synthesize Nitrone.[1]

  • [3+2] Cycloaddition

    
     Isoxazolidine.[2]
    
  • Reductive cleavage of the N-O bond (requires

    
     or 
    
    
    
    ).
  • Recyclization to lactam (often low yield).

The "this compound" Advantage
  • Direct Synthesis: The [3+2] cycloaddition yields the lactam core directly (retaining the N-alkoxy group).

  • Post-Functionalization: The N-ethoxy group can serve as a "protecting group" or a handle for further functionalization. It can be cleaved to the free amide (

    
    ) using 
    
    
    
    or
    
    
    if required, offering a versatility that N-methyl/benzyl groups do not [2].
Diagram: Pathway Comparison

Comparison cluster_nitrone Traditional Nitrone Route cluster_bromo This compound Route Nitrone Nitrone Isox Isoxazolidine (Intermediate) Nitrone->Isox [3+2] Cleavage Reductive Cleavage (Step 2) Isox->Cleavage Lactam_N Gamma-Lactam Cleavage->Lactam_N Cyclization Precursor This compound Dipole_B Aza-oxyallyl Cation Precursor->Dipole_B Base Lactam_B Gamma-Lactam (Direct Product) Dipole_B->Lactam_B [3+2] Direct

Figure 2: The this compound route bypasses the reductive cleavage steps required by nitrone chemistry to access the same lactam scaffold.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure reproducibility, follow these "If/Then" logic gates during experimentation:

  • Issue: Low yield with electron-deficient dipolarophiles (e.g., acrylates).

    • Root Cause: The aza-oxyallyl cation is electron-rich; it reacts best with electron-neutral or electron-rich alkenes (Inverse Electron Demand character).

    • Solution: Switch solvent to 2,2,2-trifluoroethanol (TFE) to stabilize the ionic intermediate, or increase temperature to

      
      .
      
  • Issue: Formation of "dimer" (diketopiperazine).

    • Root Cause: Concentration is too high, leading to intermolecular reaction of two precursor molecules.

    • Solution: Use High Dilution conditions (0.05 M) and slow addition of the base.

  • Issue: Starting material persists despite base addition.

    • Root Cause: "Templating" failure.

    • Solution: Switch from NaH to LiOtBu . The Lithium cation (

      
      ) coordinates tightly with the amide oxygen, facilitating the formation of the 
      
      
      
      -lactam intermediate [1].

References

  • Probing N‐Alkoxy Effects in Domino Reactions of

    
    ‐Bromoacetamide Derivatives. 
    Source: Deutsche Nationalbibliothek (DNB).
    Context: Establishes the superiority of N-alkoxy variants over N-alkyl analogs due to enhanced reactivity and templating effects.
    URL:[Link]
    
  • 1,3-Dipolar Cycloaddition Reactions and Nitrones: An Overview. Source: Chemical Science Review and Letters. Context: Provides the baseline mechanism for nitrone cycloadditions used in the comparison section. URL:[Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Source: Frontiers in Chemistry. Context: Benchmarking solvent effects and green chemistry approaches for 1,3-dipoles. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-bromo-N-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 2-bromo-N-ethoxyacetamide is a valuable reagent in organic synthesis, its handling and disposal demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The principles and procedures outlined here are grounded in established safety protocols for analogous α-haloacetamides, providing a robust framework in the absence of specific regulatory guidance for this particular compound.

Understanding the Hazard Profile

This compound belongs to the family of α-haloacetamides, which are known for their reactivity and potential toxicity. While specific toxicological data for this compound is not widely available, the hazards can be inferred from structurally similar compounds like 2-bromoacetamide. These compounds are generally classified as hazardous and require careful handling.[1]

Key potential hazards include:

  • Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Corrosivity: May cause severe skin burns and eye damage upon contact.[1][2]

  • Irritation: Can cause respiratory tract irritation.[4]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.[5]

Core Disposal Workflow: A Step-by-Step Approach

The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste and concludes with its collection by certified hazardous waste personnel. This workflow ensures that the chemical is handled, segregated, and stored in a manner that minimizes risk.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containment cluster_2 Preliminary Treatment (Aqueous Waste Only) cluster_3 Final Storage & Disposal A 1. Identify Waste (Pure compound, contaminated labware, aqueous solutions) B 2. Don Appropriate PPE (Gloves, goggles, lab coat) A->B Safety First C 3. Segregate Waste Streams (Solid vs. Liquid) B->C D 4. Use Designated, Compatible Waste Containers C->D E 5. Neutralize Dilute Aqueous Waste (Optional, with sodium bicarbonate) D->E For Aqueous Waste G 7. Securely Seal & Label Container ('Waste this compound') D->G For Solid Waste F 6. Verify pH (6.0-8.0) E->F Check for completion F->G H 8. Store in Ventilated, Secure Area G->H I 9. Arrange for Licensed Hazardous Waste Collection H->I

Caption: Disposal workflow for this compound.

Detailed Disposal Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of this compound disposal.

Part 1: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE. This includes, at a minimum:

    • Chemical-resistant gloves (e.g., nitrile).[2]

    • Safety goggles or a face shield.[2]

    • A properly fitting lab coat.[2]

  • Waste Segregation: It is crucial to segregate waste streams to ensure proper disposal and to prevent unintended chemical reactions.

    • Solid Waste: This includes unused or expired this compound, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials.

    • Liquid Waste: This primarily consists of dilute aqueous solutions of this compound.

  • Containment:

    • Collect solid waste in a designated, robust, and sealable container made of a compatible material like polyethylene.[1]

    • Collect liquid waste in a separate, clearly labeled, and leak-proof container, also made of a compatible material.

Part 2: Preliminary Treatment of Dilute Aqueous Solutions (Optional)

For dilute aqueous solutions of this compound, a neutralization step can be performed to reduce its reactivity before final disposal. This procedure must be carried out in a chemical fume hood.[1]

Experimental Protocol: Neutralization

  • Prepare Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate (baking soda) in water.

  • Neutralization Procedure:

    • Place the sodium bicarbonate solution in a large beaker or flask to accommodate potential foaming or gas evolution.

    • Slowly and in small portions, add the aqueous this compound waste to the sodium bicarbonate solution with constant stirring.[1] Be mindful of potential off-gassing (carbon dioxide).

  • pH Verification:

    • After the addition is complete and any reaction has subsided, test the pH of the solution using pH paper or a calibrated pH meter.

    • The target pH should be between 6.0 and 8.0.[1] If the solution remains acidic, add more sodium bicarbonate solution until the target pH is achieved.

Disclaimer: This neutralization procedure is intended to reduce the reactivity of the waste. The resulting solution is still considered hazardous and must be disposed of through a certified hazardous waste management service.[1]

Part 3: Final Disposal Procedures
  • Transfer to Waste Container:

    • For neutralized aqueous solutions, transfer the solution to your designated halogenated organic waste container.[1]

    • For solid waste, ensure the container is securely sealed.

  • Labeling: Attach a completed hazardous waste tag to the container. The tag must include:

    • The full chemical name: "Waste this compound".[1]

    • All other components of the waste mixture.[1]

    • The accumulation start date.[1]

    • The name and contact information of the responsible Principal Investigator or laboratory manager.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area.[3]

    • Keep the container away from incompatible materials.[1] The container should be kept securely closed when not in use.[3]

  • Collection:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6]

    • Never dispose of this compound or its containers in the regular trash or down the drain.[1][6]

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, dampen the material with water to prevent the generation of dust.[7]

    • Carefully sweep up the dampened material and place it into a suitable, labeled container for disposal.[2]

    • Use an absorbent material for liquid spills, and place the contaminated absorbent into the designated solid waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Quantitative Data Summary

ParameterGuidelineSource
Neutralized Aqueous Waste pH 6.0 - 8.0[1]
PPE Requirements Chemical-resistant gloves, safety goggles, lab coat[2]
Waste Storage Designated, ventilated, secure area[1][3]
Disposal Route Licensed hazardous waste management[6]

By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Bromoacetamide: A Step-by-Step Guide for Laboratory Professionals.
  • Chem Service. (2015, January 13). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-bromo-N-ethylacetamide. National Institutes of Health.
  • Fisher Scientific. (2010, September 23). SAFETY DATA SHEET.
  • NOAA. (n.d.). N-BROMOACETAMIDE. CAMEO Chemicals.
  • AK Scientific, Inc. (n.d.). 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide.
  • Echemi. (n.d.). 2-BROMO-N-METHYLACETAMIDE SDS.
  • ThermoFisher. (2010, September 23). SAFETY DATA SHEET.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.